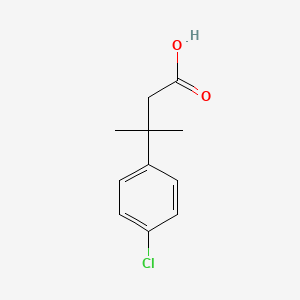

3-(4-Chlorophenyl)-3-methylbutanoic acid

Descripción general

Descripción

3-(4-Chlorophenyl)-3-methylbutanoic acid is an organic compound characterized by a chlorophenyl group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Formation of 3-(4-chlorophenyl)-3-methylbutanone or this compound derivatives.

Reduction: Formation of 3-(4-chlorophenyl)-3-methylbutanol or corresponding alkanes.

Substitution: Formation of nitrated or sulfonated derivatives of the original compound.

Aplicaciones Científicas De Investigación

While the search results do not focus solely on the applications of "3-(4-Chlorophenyl)-3-methylbutanoic acid", they do provide information regarding the compound "2-(4-chlorophenyl)-3-methylbutanoic acid" (CPA), a closely related chemical . CPA is a substituted phenylacetic acid derivative .

Applications of 2-(4-chlorophenyl)-3-methylbutanoic acid (CPA)

- Insecticides CPA is an intermediate in the production of insecticides . It is a component of synthetic pyrethroids such as fenvalerate, flucythrinate, and esfenvalerate . Optically active (+) CPA increases the bioefficacy of esters (A alpha isomer of fenvalerate) .

- Pharmaceuticals and agricultural chemicals CPA is useful in the production of pharmaceuticals and agricultural chemicals .

- Cosmetics CPA derivatives have potential uses in cosmetics . For example, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid has been evaluated for antimicrobial activity .

- Biodegradation Studies CPA is a product of esfenvalerate biodegradation by bacterial consortia, which suggests its role in environmental studies and bioremediation . A bacterial consortium degraded esfenvalerate and produced 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutanoic acid .

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

3-(4-Chlorophenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methyl-substituted butanoic acid backbone

Actividad Biológica

3-(4-Chlorophenyl)-3-methylbutanoic acid, also known by its chemical identifier and various synonyms, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, synthesizing information from diverse studies and sources to present a comprehensive overview.

- Molecular Formula : C12H15ClO2

- Molecular Weight : 230.70 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Its mechanism of action is primarily through modulation of metabolic pathways, influencing processes such as lipid metabolism and inflammatory responses.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro investigations using cancer cell lines such as BxPC-3 (pancreatic) and HT-29 (colorectal) have shown that this compound exhibits cytotoxic effects, inhibiting cell proliferation and inducing apoptosis. The MTT assay results indicated a dose-dependent response, suggesting its viability as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | Effect | Reference |

|---|---|---|---|

| Anticancer | BxPC-3 | Cytotoxicity | |

| Anticancer | HT-29 | Induction of apoptosis | |

| Anti-inflammatory | Animal Model | Reduced cytokine production |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against pancreatic cancer cells. The findings demonstrated significant inhibition of cell growth at concentrations above 10 µM, with a notable increase in apoptotic markers.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses in murine models. The administration of this compound resulted in a marked decrease in levels of TNF-alpha and IL-6, suggesting its potential role as an anti-inflammatory agent.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJZKNOAPGCBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195120 | |

| Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-16-4 | |

| Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042288164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinnamic acid, p-chloro-beta,beta-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.